molecular formula C15H18N2O2S B7052804 3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide

3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide

Cat. No.: B7052804
M. Wt: 290.4 g/mol
InChI Key: BLQFJAKLFFVLGT-UHFFFAOYSA-N
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Description

3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide
  • 3-ethylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide
  • 3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]pentanamide

Uniqueness

3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake .

Properties

IUPAC Name

3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10(20-2)7-14(18)16-9-11-8-15(19)17-13-6-4-3-5-12(11)13/h3-6,8,10H,7,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQFJAKLFFVLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCC1=CC(=O)NC2=CC=CC=C21)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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